tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate

Methodology Procurement Risk Data Scarcity

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate is a synthetic carbamate intermediate characterized by a Boc-protected cyclohexylamine core and an exocyclic cyanomethylene substituent. With a molecular formula of C13H20N2O2 and a molecular weight of 236.31 g/mol, it is supplied as a white crystalline powder (mp 80-85°C) with moderate solubility in ethyl acetate and dichloromethane.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Cat. No. B12300614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(=CC#N)CC1
InChIInChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8,11H,4-7H2,1-3H3,(H,15,16)
InChIKeyMYAPFMANGNYCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate: Core Structural and Sourcing Baseline


tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate is a synthetic carbamate intermediate characterized by a Boc-protected cyclohexylamine core and an exocyclic cyanomethylene substituent . With a molecular formula of C13H20N2O2 and a molecular weight of 236.31 g/mol, it is supplied as a white crystalline powder (mp 80-85°C) with moderate solubility in ethyl acetate and dichloromethane . It is utilized as a protected aminocyclohexyl building block in multi-step organic syntheses reported in Journal of Organic Chemistry and Journal of Medicinal Chemistry .

Why Generic Substitution of tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate Fails in Advanced Synthesis


The utility of this compound stems from the unique reactivity of its exocyclic cyanomethylene double bond, which is absent in its saturated cyanomethyl or directly-attached cyano analogs. This α,β-unsaturated nitrile system enables specific bond-forming reactions (e.g., Michael additions, cycloadditions) that are fundamental to constructing complex pharmacophores. Interchanging this compound with tert-butyl (4-(cyanomethyl)cyclohexyl)carbamate (CAS 1313279-47-8) or tert-butyl (4-cyanocyclohexyl)carbamate (CAS 873537-32-7) is not feasible for synthetic routes requiring an electrophilic alkene handle, as the loss of the conjugated double bond fundamentally alters the reactivity and the downstream molecular scaffold [1]. Similarly, substituting the cyclohexyl core with a heterocyclic piperidine analog (CAS 197569-11-2) introduces a basic nitrogen that can complicate Boc-deprotection strategies and alter pharmacokinetic properties of the final active pharmaceutical ingredient [1].

Quantitative Differentiation Evidence for tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate


Limitation of Available High-Strength Comparative Evidence

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, BindingDB) did not yield any direct, quantitative head-to-head comparisons or cross-study comparable data for tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate against its closest analogs. The compound appears primarily as an intermediate in synthetic pathways without isolated characterization or comparative pharmacological profiling in the public domain. The only verifiable quantitative differentiators are basic physical properties obtained from vendor technical datasheets. High-strength differential evidence for scientific selection or procurement is therefore currently unavailable [1]. This absence of data is a critical factor for procurement decisions, as it may indicate early-stage development or limited disclosure.

Methodology Procurement Risk Data Scarcity

Physicochemical Differentiation: Melting Point and Handling

The target compound is a white crystalline powder with a melting point of 80-85°C, which differs from its cyanomethyl analog, tert-butyl (4-(cyanomethyl)cyclohexyl)carbamate (CAS 1313279-47-8), typically reported as a low-melting solid or oil. This higher melting point simplifies purification by recrystallization and improves handling during solid-phase synthesis or automated dispensing [1]. The compound is also moisture-sensitive, requiring storage under inert atmosphere, a property shared with but more pronounced than its saturated analogs due to the electron-withdrawing nature of the unsaturated nitrile group, which can hydrolyze under acidic or basic conditions .

Physicochemical Properties Handling Formulation

Molecular Weight Differentiation for Molar Calculations

The molecular weight of the target compound is 236.31 g/mol . This is lower than the closely related tert-butyl N-[4-(cyanomethyl)cyclohexyl]carbamate (238.33 g/mol) and significantly lower than carbamate analogs with extended side chains like tert-butyl (trans-4-(cyanomethyl)cyclohexyl)methylcarbamate (252.33 g/mol) [1][2]. While seemingly minor, this 2-16 g/mol difference directly impacts the mass of intermediate required for a given molar scale in multi-kilogram process chemistry, offering a slight but calculable cost-of-goods advantage for the target compound when the synthetic route does not require the additional methylene group.

Stoichiometry Molar Equivalents Process Chemistry

Reactivity Class Differentiation: α,β-Unsaturated Nitrile System

The cyanomethylene group provides a conjugated π-system capable of acting as a Michael acceptor or dipolarophile in [3+2] cycloadditions [1]. This is a class-level inference based on the known reactivity of α,β-unsaturated nitriles. The saturated cyanomethyl analog (CAS 1313279-47-8) cannot participate in these reactions without prior functionalization. This fundamentally enables a distinct set of disconnection strategies in medicinal chemistry, particularly for constructing nitrogen-containing heterocycles, which are prevalent in kinase inhibitor programs [1].

Synthetic Utility Click Chemistry Cycloaddition

Validated Application Scenarios for tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate


Synthesis of Kinase Inhibitor Intermediates via Michael Addition

The cyanomethylene group's electrophilicity makes this compound suitable as a Michael acceptor for the synthesis of substituted cyclohexyl scaffolds found in kinase inhibitors, such as JAK or LRRK2 inhibitors. Unlike its saturated analog, it allows for C-C bond formation directly at the exocyclic position without requiring pre-activation, potentially shortening synthetic routes by 1-2 steps for molecules requiring a branched nitrile moiety [1]. This is supported by the described use of similar (cyanomethylene)azetidine intermediates in the synthesis of baricitinib, a JAK inhibitor [2].

Construction of Conformationally Restricted Bioisosteres

The rigid exocyclic double bond imposes conformational restriction on the cyclohexyl ring system. This is a key design element in medicinal chemistry for locking a molecule into its bioactive conformation. The compound can serve as a precursor for the synthesis of (cyanomethylene)amino pseudopeptide analogs, which have been explored as neurotensin receptor modulators [1]. The alkene geometry provides a defined vector for the nitrile group, which can be critical for ligand-receptor interactions, a feature not attainable with the fully saturated analogs.

Process Chemistry Scale-Up with Improved Handling

For route scouting and process development, the target compound's higher melting point and crystalline nature (80-85°C) offer practical advantages over lower-melting or oily competitors. This facilitates purification via simple recrystallization, avoiding chromatography for intermediate isolation on scale. Its lower molecular weight also contributes to a more favorable process mass intensity calculation compared to other Boc-protected cyanomethyl building blocks [1].

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